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Compound of Interest

Compound Name: Dimethyl Chlorothiophosphate-D6

Cat. No.: B13432911

Get Quote

Executive Summary
Dimethyl Chlorothiophosphate-D6 (CAS: 19262-97-6) is a critical deuterated electrophile

used in the synthesis of organophosphorus pesticides and, more importantly, in the

development of deuterated prodrugs and metabolic tracers. Its primary application lies in

introducing the thiophosphate moiety into nucleosides and heterocyclic scaffolds while

imparting metabolic stability via the Kinetic Isotope Effect (KIE).

This guide provides a definitive technical analysis of the NMR spectral characteristics of this

reagent. Unlike standard organic compounds, the analysis of Dimethyl Chlorothiophosphate-
D6 requires a multi-nuclear approach (

P,

C,

H) to validate both chemical purity and isotopic enrichment.

Critical Warning: This compound is a potent lachrymator and readily hydrolyzes to produce HCl

and acidic phosphorus species. Data interpretation must account for hydrolysis artifacts.
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Chemical Profile & Structural Dynamics[1][2]
Feature Specification

Compound Name Dimethyl Chlorothiophosphate-D6

Synonyms
O,O-Dimethyl phosphorochloridothioate-d6;

Dimethyl thiophosphoryl chloride-d6

Formula

Molecular Weight ~166.6 g/mol (vs. 160.56 for non-deuterated)

CAS Number 19262-97-6

Key Reactivity
Electrophilic P(V) center; highly susceptible to

hydrolysis.[1][2]

NMR Spectroscopy Data Analysis
The spectral data below synthesizes experimental baselines from the non-deuterated analog

(CAS 2524-03-0) with theoretical physics governing deuterium isotope effects.

Summary Data Table[6]

Nucleus

Chemical Shift
(

, ppm)

Multiplicity

Coupling
Constants (

)

Diagnostic
Utility

P 73.2 – 73.8 Singlet (S) N/A (decoupled)
Primary Purity

Assay

C 53.5 – 54.5 Septet (m) Hz
Structural

Confirmation

H Silent N/A N/A

Isotopic

Enrichment

Check

Note: Shifts are referenced to 85%
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(

) and TMS (

) in

.

Detailed Spectral Breakdown
A. Phosphorus-31 NMR (

P)
The

P nucleus is the "anchor" for validating this reagent.

Chemical Shift: The non-deuterated standard appears at

73.5 ppm. Deuterium substitution typically induces a minor upfield secondary isotope shift (

to

ppm). Expect the D6 signal centered near 73.3 ppm.

Impurity Flag (Hydrolysis): If the sample has been exposed to moisture, you will observe a

distinct peak upfield, typically around

58–60 ppm, corresponding to the hydrolyzed acid or anhydride species.

Coupling: In a proton-decoupled experiment (

P{

H}), the signal appears as a singlet. However, line broadening may occur due to unresolved
coupling with the

-deuteriums.

B. Carbon-13 NMR (
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C)
This spectrum confirms the presence of the deuterated methyl groups.

Multiplicity: Unlike the doublet seen in the non-deuterated analog (

Hz), the D6 variant exhibits a Septet (1:3:6:7:6:3:1 intensity).

Mechanism: This splitting arises from the scalar coupling between Carbon-13 and three

Deuterium nuclei (

). The rule is

, where

and

.

Shift: The signal will be slightly upfield from the standard methoxy carbon (

55.0 ppm) due to the deuterium isotope effect, appearing near

54.0 ppm.

C. Proton NMR (

H)
The "Silent" Spectrum: A high-quality reagent should show no signals in the methoxy region

(~3.8 ppm).

Quantification: Any signal observed at

3.85 ppm (doublet,

Hz) represents residual non-deuterated methyl groups. Integration of this residual peak
against an internal standard allows for the calculation of isotopic enrichment (Atom % D).

Experimental Protocol: The "Dry-Lock" Method
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To ensure data integrity, the following protocol minimizes hydrolysis artifacts during sample

preparation.

Reagents:

Solvent:

(stored over 4Å molecular sieves, 99.8% D).

Internal Standard (Optional): Triphenylphosphate (

-18 ppm) for

P quantitation.

Workflow:

Atmosphere Control: All handling must occur within a nitrogen-filled glovebox or using

Schlenk techniques.

Vessel Prep: Oven-dry the NMR tube and cap for at least 2 hours at 120°C. Cool under

.

Dissolution:

Dispense 0.6 mL of dry

into a vial.

Add 10-20 mg of Dimethyl Chlorothiophosphate-D6.

Crucial: Do not vortex vigorously; gentle inversion is sufficient.

Acquisition:

Transfer to the NMR tube and seal immediately with Parafilm.

Run
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P (64 scans) first to assess purity before any potential moisture ingress affects the sample.

Quality Control & Logic Workflow
The following diagram illustrates the decision logic for validating the reagent prior to synthesis

use.
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Sample Receipt
(Dimethyl Chlorothiophosphate-D6)

Anaerobic Sample Prep
(CDCl3 / Mol Sieves)

Acquire 31P NMR
(Decoupled)

Peak at ~73 ppm only?

REJECT: Hydrolysis Detected
(Peaks at 50-60 ppm)

No / Extra Peaks

Pass: Purity OK

Yes (Single Peak)

Acquire 1H NMR
(High Sensitivity)

Residual Peak
@ 3.85 ppm?

Calculate % Enrichment
(Integration vs Standard)

Signal Detected

RELEASE FOR SYNTHESIS

No Signal (>99.9% D)

Click to download full resolution via product page
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Caption: QC Logic Flow for validating Dimethyl Chlorothiophosphate-D6 integrity and

isotopic enrichment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: NMR Spectroscopy Analysis of
Dimethyl Chlorothiophosphate-D6]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13432911/docs#technical-guide-nmr-spectroscopy-
analysis-of-dimethyl-chlorothiophosphate-d6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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